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Compound of Interest

Compound Name: Cevidoplenib

New York, NY — November 10, 2025 — Cevidoplenib, a selective spleen tyrosine kinase (SYK)
inhibitor, shows significant promise in mitigating autoimmune responses in preclinical models of
lupus and rheumatoid arthritis. In direct comparisons and against historical standard-of-care
data, Cevidoplenib effectively reduced key disease markers, suggesting a potential new
therapeutic avenue for these debilitating conditions.

Cevidoplenib's mechanism of action targets SYK, a critical enzyme in the signaling pathways
of various immune cells. By inhibiting SYK, Cevidoplenib disrupts the activation of B cells and
other immune cells that drive the autoimmune attacks characteristic of diseases like lupus and
rheumatoid arthritis.[1][2][3]

Systemic Lupus Erythematosus (SLE) Model:
NZB/W F1 Mice

In the well-established NZB/W F1 mouse model of spontaneous lupus nephritis, oral
administration of Cevidoplenib led to a significant reduction in the hallmarks of the disease.
Over a 16-week treatment period, Cevidoplenib markedly decreased the levels of anti-dsDNA
IgG autoantibodies, a key serological marker of SLE.[1][2] Furthermore, the treatment
ameliorated kidney damage, as evidenced by a significant reduction in proteinuria and
glomerulonephritis.[1][2]
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A direct comparison was made with tofacitinib, a Janus kinase (JAK) inhibitor, which is also
under investigation for autoimmune diseases.

Table 1: Comparison of Cevidoplenib and Tofacitinib in NZB/W F1 Mice

Vehicle Cevidoplenib Cevidoplenib Tofacitinib (30
Parameter

Control (42 mglkg) (84 mgl/kg) mglkg)
Anti-dsDNA 1gG

~6000 ~2000 ~1500 ~2500
(U/mi)
Proteinuria

~400 ~100 ~50 ~150
(mg/dl)
Glomerular
Hypercellularity ~2.5 ~1.0 ~0.5 ~1.5

Score

Data synthesized from preclinical studies.[1][4][5]

K/IBxXN Serum-Transferred Arthritis Model

In a mouse model of inflammatory arthritis induced by the transfer of K/BxN serum,
Cevidoplenib demonstrated a potent anti-inflammatory effect. Treatment with Cevidoplenib
significantly reduced ankle thickness and the overall arthritis index.[3] Notably, a combination of
a suboptimal dose of Cevidoplenib with an anti-TNFa therapy, a standard of care in
rheumatoid arthritis, resulted in a synergistic effect, significantly ameliorating synovitis.[1][2]
This suggests a potential for combination therapies to achieve greater efficacy.

Table 2: Efficacy of Cevidoplenib in K/BxN Serum-Transferred Arthritis Model
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Ankle Thickness (mm

Treatment Arthritis Index (Day 9) change from baseline, Day
9)

Vehicle Control ~10 ~1.2

Cevidoplenib (42 mg/kg) ~4 ~0.5

Cevidoplenib (84 mg/kg) ~2 ~0.2

Anti-TNFa ~6 ~0.7

Cevidoplenib (suboptimal
dose) + Anti-TNFa

Data synthesized from preclinical studies.[3]

Mechanism of Action and Experimental Workflow

Cevidoplenib's therapeutic potential stems from its selective inhibition of SYK, which plays a
pivotal role in immune receptor signaling in B cells and other inflammatory cells.[2] The
following diagrams illustrate the signaling pathway and the general workflow of the preclinical
studies.
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Arthritis Model (K/BxN Serum Transfer)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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